molecular formula C17H19N3O2 B2455584 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone CAS No. 2034251-85-7

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B2455584
CAS No.: 2034251-85-7
M. Wt: 297.358
InChI Key: VHMKBYRDBJBJKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can include studying the kinetics of the reaction (how fast it occurs), the thermodynamics (the energy changes involved), and the mechanism (the step-by-step process by which the reaction occurs) .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s density, refractive index, electrical and thermal conductivity, and various spectroscopic properties .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound exerts its effect on a biological system .

Safety and Hazards

The safety and hazards associated with a compound are typically assessed through toxicological studies. This can involve in vitro studies (in a test tube or petri dish), in vivo studies (in a living organism), or computational toxicology approaches .

Future Directions

Future directions could involve improving the synthesis process, finding new applications for the compound, or conducting further studies to better understand its properties or mechanism of action .

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKBYRDBJBJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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